molecular formula C19H13N3O4S B2602961 (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 467245-71-2

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2602961
CAS No.: 467245-71-2
M. Wt: 379.39
InChI Key: TYJQEDMIIYNGKS-VGOFMYFVSA-N
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Description

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated phenyl compound under basic conditions.

    Aldol condensation: The thiazole derivative can then undergo an aldol condensation with a nitrophenyl aldehyde to form the acrylonitrile moiety.

    Hydroxylation and methoxylation: The final steps involve introducing the hydroxyl and methoxy groups through selective functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: H2/Pd-C, LiAlH4, or NaBH4.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its structural complexity and functional group diversity.

Mechanism of Action

The mechanism of action of (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The nitro and hydroxyl groups could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the nitro group, which could affect its reactivity and biological activity.

    (E)-3-(4-hydroxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the methoxy group, which could influence its solubility and interaction with biological targets.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c1-26-17-9-12(8-16(18(17)23)22(24)25)7-14(10-20)19-21-15(11-27-19)13-5-3-2-4-6-13/h2-9,11,23H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJQEDMIIYNGKS-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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